molecular formula C16H29NO4 B6309203 3-{[(t-Butoxy)carbonyl](cyclooctyl)amino}propanoicacid CAS No. 2108754-69-2

3-{[(t-Butoxy)carbonyl](cyclooctyl)amino}propanoicacid

Cat. No.: B6309203
CAS No.: 2108754-69-2
M. Wt: 299.41 g/mol
InChI Key: IMBISCUQJSFYGK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(t-Butoxy)carbonylamino}propanoic acid typically involves the protection of an amine group using the tert-butoxycarbonyl (t-BOC) group. The t-BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Other methods include:

Industrial Production Methods

Industrial production methods for 3-{(t-Butoxy)carbonylamino}propanoic acid are similar to the laboratory methods but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-{(t-Butoxy)carbonylamino}propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The t-BOC group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the t-BOC group using TFA results in the formation of the free amine .

Scientific Research Applications

3-{(t-Butoxy)carbonylamino}propanoic acid has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    N-tert-Butoxycarbonyl-L-alanine: Similar in structure but with an alanine backbone instead of a propanoic acid backbone.

    N-tert-Butoxycarbonyl-L-phenylalanine: Contains a phenylalanine backbone, offering different reactivity and properties.

    N-tert-Butoxycarbonyl-L-valine: Features a valine backbone, providing unique steric and electronic effects.

Uniqueness

3-{(t-Butoxy)carbonylamino}propanoic acid is unique due to its cyclooctyl group, which imparts distinct steric and electronic properties. This uniqueness makes it particularly useful in the synthesis of complex molecules where specific spatial arrangements are required .

Properties

IUPAC Name

3-[cyclooctyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29NO4/c1-16(2,3)21-15(20)17(12-11-14(18)19)13-9-7-5-4-6-8-10-13/h13H,4-12H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMBISCUQJSFYGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCC(=O)O)C1CCCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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